

# Discovery and Initial Characterization of JJH260: A Potent Inhibitor of FAHFA Hydrolases

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide details the discovery and initial characterization of **JJH260**, a novel, cell-active covalent inhibitor of the atypical transmembrane threonine hydrolases, Androgen-Induced Gene 1 (AIG1) and Androgen-Dependent TFPI-Regulating Protein (ADTRP). These enzymes have been identified as key regulators of the bioactive lipid class, fatty acid esters of hydroxy fatty acids (FAHFAs), which possess anti-inflammatory and anti-diabetic properties. **JJH260** serves as a valuable chemical probe for studying the biology of FAHFA metabolism and represents a potential starting point for the development of therapeutics targeting this pathway. This document provides a comprehensive summary of the discovery, mechanism of action, and initial characterization of **JJH260**, including detailed experimental protocols and quantitative data.

## Introduction

The discovery of novel enzyme classes and their endogenous substrates is a fundamental pursuit in chemical biology and drug discovery. The functional annotation of atypical enzymes, which may lack sequence or structural homology to well-characterized protein families, presents a significant challenge. Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to identify and characterize such enzymes directly from their functional activity in native biological systems.



This guide focuses on the discovery and characterization of **JJH260**, an inhibitor identified through the exploration of the enzymatic landscape of human cells. The story of **JJH260** is intrinsically linked to the discovery that the poorly characterized transmembrane proteins, AIG1 and ADTRP, are atypical threonine hydrolases responsible for the degradation of a class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2][3][4][5][6]

## Discovery of AIG1 and ADTRP as FAHFA Hydrolases

The initial breakthrough came from an activity-based protein profiling (ABPP) screen designed to identify novel serine hydrolases in human cells. This screen utilized a fluorophosphonate (FP) probe, which covalently modifies the active site serine of these enzymes. Unexpectedly, the multipass transmembrane protein AIG1 was identified as a highly FP-reactive protein.[2] Sequence analysis of AIG1 and its homolog ADTRP revealed the presence of a conserved threonine and histidine residue, suggesting a potential catalytic dyad.[2][7]

Site-directed mutagenesis confirmed that the threonine residue (Thr-43 in AIG1 and Thr-47 in ADTRP) is the catalytic nucleophile, as its mutation to alanine abolished enzymatic activity.[2] This established AIG1 and ADTRP as founding members of a new class of transmembrane threonine hydrolases.[1][2]

Substrate screening with a panel of lipid classes revealed that both AIG1 and ADTRP selectively hydrolyze FAHFAs, a class of lipids with demonstrated anti-diabetic and anti-inflammatory properties.[2][5][6] The enzymes showed no significant activity against other major lipid classes, highlighting their specificity.[2]

## JJH260: A Covalent Inhibitor of AIG1 and ADTRP

The identification of AIG1 and ADTRP as FAHFA hydrolases prompted the development of chemical probes to study their function. **JJH260** was identified as a potent, cell-active covalent inhibitor of these enzymes.[2]

## **Mechanism of Action**

**JJH260** is an N-hydroxy hydantoin carbamate that acts as a covalent inhibitor, likely targeting the active site threonine of AIG1 and ADTRP. This covalent modification irreversibly inactivates the enzyme, preventing the hydrolysis of FAHFAs.



## **Quantitative Characterization**

The inhibitory activity of **JJH260** and other compounds was assessed using a variety of biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Compound	Target Enzyme	IC50 (μM)	Notes
JJH260	AIG1	0.57	N-hydroxy hydantoin carbamate
JJH260	ADTRP	8.5	
JJH260	ABHD6	> 100	Serine hydrolase off- target
JJH260	LYPLA1	> 100	Lysophospholipase off-target
JJH260	LYPLA2	> 100	Lysophospholipase off-target
Table 1: In vitro			

inhibitory activity of JJH260 against AIG1, ADTRP, and off-target hydrolases.

## **Experimental Protocols FAHFA Hydrolysis Assay**

This assay measures the enzymatic hydrolysis of a FAHFA substrate by AIG1 or ADTRP.

#### Methodology:

- HEK293T cells are transiently transfected with expression vectors for AIG1 or ADTRP.
- The membrane fraction of the cell lysate is isolated by ultracentrifugation.
- The membrane proteome is incubated with the FAHFA substrate (e.g., 9-PAHSA).



- The reaction is quenched, and the lipids are extracted.
- The formation of the hydrolysis product (e.g., 9-hydroxystearic acid) is quantified by liquid chromatography-mass spectrometry (LC-MS).[4]

## **Competitive Activity-Based Protein Profiling (ABPP)**

This method is used to assess the potency and selectivity of inhibitors in a complex proteome.

#### Methodology:

- Proteomes from human cells are pre-incubated with varying concentrations of the inhibitor (e.g., JJH260) or a vehicle control (DMSO).
- The proteomes are then treated with a broad-spectrum covalent probe, such as a fluorophosphonate-alkyne (FP-alkyne), that targets serine and threonine hydrolases.
- The probe-labeled proteins are then "clicked" to a reporter tag (e.g., biotin-azide) for enrichment.
- Enriched proteins are digested, and the resulting peptides are analyzed by quantitative LC-MS/MS to determine the degree of inhibition for each hydrolase.[2]

## **Cellular FAHFA Hydrolysis Assay**

This assay measures the ability of an inhibitor to block FAHFA hydrolysis in intact cells.

#### Methodology:

- Human cells (e.g., LNCaP cells, which endogenously express AIG1) are treated with the inhibitor or a vehicle control for a specified time.
- A stable isotope-labeled FAHFA substrate (e.g., 13C,2H-PAHSA) is added to the cell culture medium.
- After an incubation period, the cells are harvested, and lipids are extracted.



• The levels of the labeled FAHFA substrate and its hydrolysis products are quantified by LC-MS to determine the extent of inhibition of cellular FAHFA hydrolase activity.[2]

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key biological pathway and experimental workflows described in this guide.

**FAHFA** JJH260 (e.g., 9-PAHSA) Substrate Inhibition AIG1 / ADTRP (Threonine Hydrolases) Hydrolysis **Hydrolysis Products** (Hydroxy Fatty Acid + Fatty Acid)

FAHFA Metabolism and Inhibition by JJH260

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Caption: FAHFA Metabolism and Inhibition by JJH260.



#### Competitive ABPP Workflow for Inhibitor Profiling

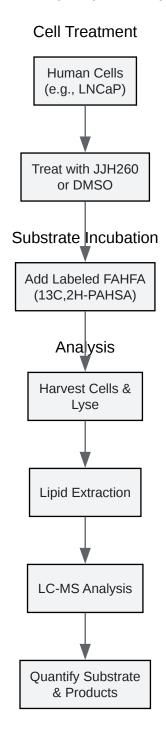
## Sample Preparation Cell Proteome Pre-incubation Inhibitor (JJH260) or DMSO Labeling Probe Labeling & Enrichment FP-alkyne Probe Click Chemistry (Biotin-azide) Avidin Enrichment Analysis Tryptic Digestion LC-MS/MS Analysis Quantitative Analysis (Inhibition Profile)

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Caption: Competitive ABPP Workflow for Inhibitor Profiling.



#### Cellular FAHFA Hydrolysis Assay Workflow



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Caption: Cellular FAHFA Hydrolysis Assay Workflow.



### Conclusion

The discovery of **JJH260** as a potent and cell-active inhibitor of the novel threonine hydrolases AIG1 and ADTRP provides a critical tool for the scientific community. This molecule has been instrumental in the initial characterization of these enzymes and their role in FAHFA metabolism. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers seeking to further investigate this intriguing class of enzymes and their potential as therapeutic targets. Future studies leveraging **JJH260** and similar molecules will undoubtedly shed more light on the physiological and pathophysiological roles of FAHFAs and their regulatory enzymes.

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